1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone
Description
1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring substituted with a fluoro-nitrophenyl group and a morpholine ring
Properties
IUPAC Name |
1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O4/c1-12(22)18-2-4-19(5-3-18)15-11-14(20-6-8-25-9-7-20)13(17)10-16(15)21(23)24/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKWUPYTWNBYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Fluoro-Nitrophenyl Intermediate: The initial step involves the nitration of a fluoro-substituted benzene ring to introduce the nitro group.
Morpholine Substitution: The nitro-fluorobenzene intermediate is then reacted with morpholine under controlled conditions to form the morpholinyl derivative.
Piperazine Coupling: The morpholinyl-fluoronitrobenzene is then coupled with piperazine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: m-Chloroperbenzoic acid, acetic acid.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides of the morpholine ring.
Scientific Research Applications
1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceutical agents, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its potential as a receptor ligand or enzyme inhibitor.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interaction with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-5-morpholin-4-yl-2-nitroaniline:
3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: Another related compound with potential biological activity.
Uniqueness
1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both morpholine and piperazine rings, which may confer distinct biological and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
